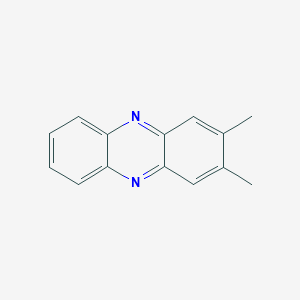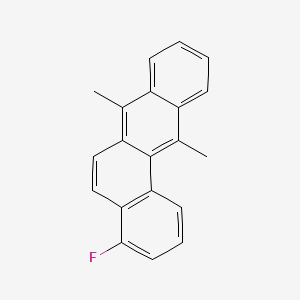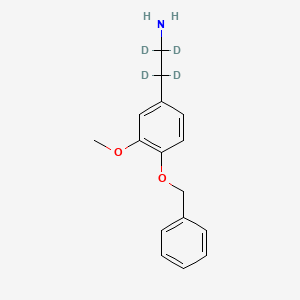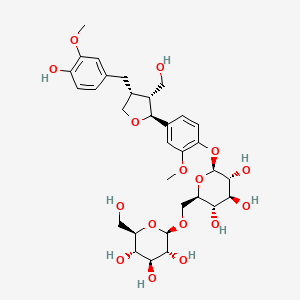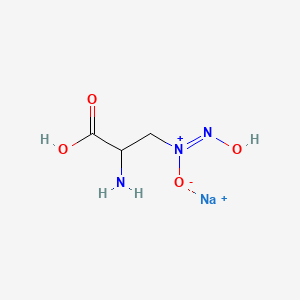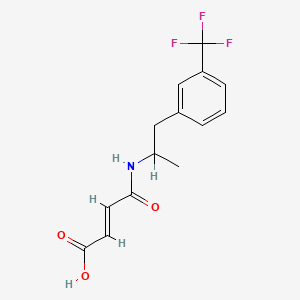
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propenoic acid moiety linked to a carbamoyl group, which is further substituted with an alpha-methyl-m-trifluoromethylphenethyl group. The trifluoromethyl group imparts significant chemical stability and reactivity, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the alpha-methyl-m-trifluoromethylphenethylamine, which is then reacted with propenoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to optimize the reaction efficiency and scalability. The use of composite metal oxide catalysts and fixed-bed reactors has been reported to enhance the production rates and selectivity of propenoic acid derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biochemical effects. The carbamoyl group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar acidic properties but lacking the trifluoromethyl and carbamoyl groups.
Acrylic acid: Another propenoic acid derivative with different substituents, used in polymer production.
Trifluoroacetic acid: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Uniqueness
Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- is unique due to its combination of a propenoic acid backbone with a trifluoromethylphenethyl carbamoyl group. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
73826-13-8 |
|---|---|
Formule moléculaire |
C14H14F3NO3 |
Poids moléculaire |
301.26 g/mol |
Nom IUPAC |
(E)-4-oxo-4-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]but-2-enoic acid |
InChI |
InChI=1S/C14H14F3NO3/c1-9(18-12(19)5-6-13(20)21)7-10-3-2-4-11(8-10)14(15,16)17/h2-6,8-9H,7H2,1H3,(H,18,19)(H,20,21)/b6-5+ |
Clé InChI |
GZJNGPZIYDULQU-AATRIKPKSA-N |
SMILES isomérique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O |
SMILES canonique |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


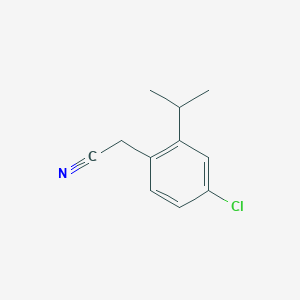
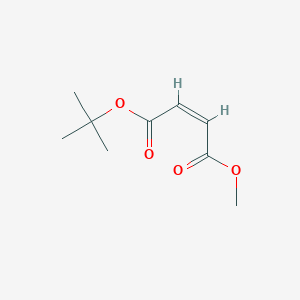
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
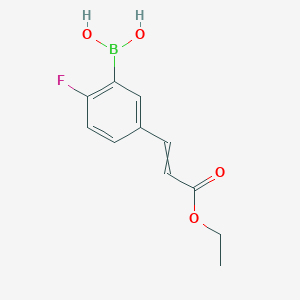


![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
